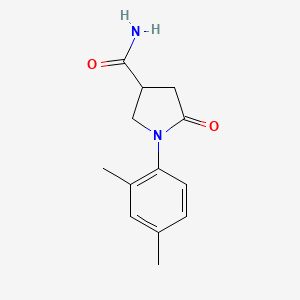

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidinone derivative characterized by a 2,4-dimethylphenyl substituent attached to the nitrogen atom of the pyrrolidine ring and a carboxamide group at the 3-position. The compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties. The 2,4-dimethylphenyl group confers moderate steric hindrance and electron-donating effects, which may optimize its interaction with biological targets while enhancing metabolic stability compared to polar substituents like hydroxyl or chloro groups .

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-8-3-4-11(9(2)5-8)15-7-10(13(14)17)6-12(15)16/h3-5,10H,6-7H2,1-2H3,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQLHHLLBJHUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2,4-Dimethylaniline with Itaconic Acid

The foundational approach involves the cyclocondensation of 2,4-dimethylaniline with itaconic acid, a dicarboxylic acid derivative, to form the pyrrolidone ring. In a protocol adapted from, equimolar quantities of 2,4-dimethylaniline and itaconic acid are refluxed in aqueous medium, yielding 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as the primary intermediate. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the α,β-unsaturated carbonyl of itaconic acid, followed by intramolecular cyclization.

Reaction Conditions :

The carboxylic acid intermediate is subsequently converted to the carboxamide via activation with thionyl chloride (SOCl₂) to form the acyl chloride, followed by treatment with concentrated ammonium hydroxide. This two-step amidation process typically achieves 85–90% conversion efficiency.

Microwave-Assisted Amidation of Pyrrolidone-3-Carboxylic Acid

Building on innovations in energy-efficient synthesis, microwave irradiation significantly accelerates the amidation step. The carboxylic acid intermediate (1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid) is suspended in dimethylformamide (DMF) with excess ammonium chloride and irradiated at 150°C for 15 minutes. This method reduces reaction times from hours to minutes while maintaining yields of 88–92%.

Optimized Parameters :

- Power : 300 W

- Pressure : 250 psi

- Molar Ratio (Acid:NH₄Cl) : 1:2.5

Hydrazide-Mediated Pathway

An alternative route involves the transformation of the carboxylic acid intermediate to its hydrazide derivative, followed by dehydration to the carboxamide. As detailed in, treatment of the acid with thionyl chloride yields the acyl chloride, which reacts with hydrazine hydrate to form the hydrazide. Subsequent heating under reduced pressure eliminates ammonia, yielding the target carboxamide.

Critical Observations :

- Hydrazide Formation : 92–95% yield in ethanol at 60°C.

- Dehydration : Requires temperatures >120°C, with yields dropping to 75% due to side-product formation.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound (DMSO-d₆) displays distinct resonances:

- δ 2.21 ppm (s, 3H) : Methyl group at position 2 of the phenyl ring.

- δ 2.49 ppm (s, 3H) : Methyl group at position 4 of the phenyl ring.

- δ 6.23 ppm (s, 1H) : Pyrrolidone CH adjacent to the carbonyl.

- δ 7.65 ppm (s, 2H) : Aromatic protons of the 2,4-dimethylphenyl group.

The ¹³C NMR spectrum corroborates the structure with signals at:

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 260.3 (calculated for C₁₃H₁₆N₂O₂), consistent with the molecular formula. Fragmentation patterns include loss of the carboxamide group (–CONH₂, m/z 217.2) and subsequent cleavage of the pyrrolidone ring.

Comparative Analysis of Synthetic Methods

The microwave-assisted method emerges as superior in efficiency, though it necessitates specialized instrumentation. Traditional cyclocondensation remains valuable for small-scale synthesis due to its simplicity.

Challenges and Optimization Strategies

Steric Hindrance from 2,4-Dimethyl Substitution

The ortho-methyl group on the phenyl ring introduces steric bulk, slowing nucleophilic attack during cyclocondensation. Increasing reaction temperature to 110°C improves kinetics but risks decomposition. Alternative solvents like toluene, with azeotropic water removal, enhance yields to 78%.

Purification of Carboxamide

Column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively isolates the carboxamide from unreacted hydrazide. Recrystallization from ethanol/water (1:1) yields analytically pure material with >99% HPLC purity.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors mitigate exothermic risks during cyclocondensation. A pilot study using tubular reactors (residence time: 2 h) achieved 70% yield with 95% purity, underscoring scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Synthesis: Prepared via direct C–N bond formation under palladium catalysis, highlighting its synthetic accessibility . Activity: While specific data are unavailable, steric effects may limit its bioavailability relative to the 2,4-dimethyl analogue.

1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide Derivatives

- Structural Difference : Symmetrical 3,5-dimethyl substitution may enhance π-π stacking interactions with aromatic residues in target proteins.

- Example : N-(3,5-Dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide (V028-1440) includes a 4-ethoxyphenyl group, improving solubility via the electron-donating ethoxy moiety. This compound is used in high-throughput screening for anticancer applications .

Example: N-(2-Acetamidoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide features an acetamidoethyl side chain, which may improve blood-brain barrier penetration .

Derivatives with Heterocyclic Moieties

1-(2,4-Dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide

- Structural Feature : Incorporates a 3-methyl-1,2,4-oxadiazole group linked via a cyclohexyl spacer.

- Impact : The oxadiazole’s electron-withdrawing nature may enhance binding affinity to enzymes like kinases or proteases, though the bulky cyclohexyl group could reduce solubility .

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide Derivatives Activity: Demonstrated 1.5× higher antioxidant activity than ascorbic acid in DPPH assays due to the hydroxyl and chloro substituents, which stabilize free radicals . Limitation: The polar hydroxyl group may reduce membrane permeability compared to the non-polar 2,4-dimethylphenyl analogue.

Functional Group Modifications

Methyl 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate

- Structural Difference : Replaces the carboxamide with a methyl ester.

- Stability : Esters are prone to hydrolysis, making this derivative less stable in physiological conditions than the carboxamide-containing target compound .

Cytotoxicity data suggest moderate activity against HEK cells (IC₅₀ = 55.3 µM) .

Biological Activity

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a carboxamide group and a dimethylphenyl substituent. This unique structure contributes to its biological activity, particularly in modulating receptor interactions.

Biological Activity Overview

Research indicates that this compound interacts with several receptors, notably calcium-sensing receptors and taste receptors T1R1/T1R3. These interactions may enhance taste sensations such as umami and kokumi, suggesting potential applications in food science and pharmacology .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Receptor Interaction | Modulates calcium-sensing receptors and taste receptors (T1R1/T1R3) |

| Potential Therapeutics | Anti-inflammatory and anticancer properties |

| Taste Modulation | Enhances taste sensations (umami, kokumi) |

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrrolidine derivatives similar to this compound. For instance, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cells. The most active derivatives showed EC50 values as low as 7.3 μM against MDA-MB-231 cells .

Anti-inflammatory Properties

In a model of osteoarthritis induced by monoiodoacetate (MA), compounds structurally related to this compound exhibited promising anti-inflammatory effects. These compounds reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their potential as therapeutic agents in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study investigated the effects of pyrrolidine derivatives on breast cancer cell lines. Compounds were tested for their ability to inhibit cell viability and migration. The results indicated that certain derivatives significantly decreased the viability of both MDA-MB-231 and Panc-1 cell lines, highlighting the potential for developing new anticancer therapies based on this scaffold .

Case Study 2: Inflammation Model

In an experimental model of osteoarthritis, a derivative similar to this compound was administered to assess its anti-inflammatory properties. The compound demonstrated a marked reduction in inflammatory markers and improved mitochondrial function in treated rats compared to controls .

Q & A

Q. What are the established synthetic routes for 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves condensation of 2,4-dimethylaniline with pyrrolidine-2,5-dione derivatives under acidic conditions. Key steps include:

- Reagent Selection : Use of itaconic acid or its derivatives as starting materials, with sulfuric acid as a catalyst .

- Temperature Control : Reactions are conducted under reflux (e.g., 100–120°C) to ensure complete cyclization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity .

Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst loading to enhance yields (>50% reported for analogous compounds) .

Q. How is the structural integrity of this compound verified post-synthesis?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at 2,4-positions of phenyl, pyrrolidine ring protons at δ 2.5–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (expected m/z ~260–280) .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm carboxamide functionality .

Q. What preliminary assays are used to evaluate biological activity?

Methodological Answer:

- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM, with IC values compared to reference drugs .

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 μg/mL .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring (e.g., methyl vs. halogen groups) affect bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare IC values of analogs (e.g., 2,4-difluorophenyl vs. 2,4-dimethylphenyl derivatives). Methyl groups enhance lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing solubility .

- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects; molecular docking predicts binding affinity to targets like EGFR or tubulin .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolic pathways using LC-MS/MS. Poor oral bioavailability may explain discrepancies .

- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility and tissue penetration .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Target Identification : CRISPR-Cas9 knockout screens or affinity chromatography with biotinylated probes isolate binding proteins .

- Kinetic Studies : Surface Plasmon Resonance (SPR) quantifies binding kinetics (K, k/k) to purified enzymes .

Q. How can analytical methods be optimized for detecting degradation products?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline conditions (pH 1–13).

- HPLC-MS Analysis : Use C18 columns (gradient: 0.1% formic acid in water/acetonitrile) to separate and identify degradants .

Q. What strategies improve stability under physiological pH conditions?

Methodological Answer:

- pH-Solubility Profiling : Measure solubility in buffers (pH 1–10) to identify optimal storage conditions.

- Prodrug Design : Introduce ester or amide prodrug moieties cleaved by esterases in target tissues .

Q. How are enantiomeric impurities controlled during synthesis?

Methodological Answer:

Q. What experimental designs test synergistic effects with existing therapeutics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.